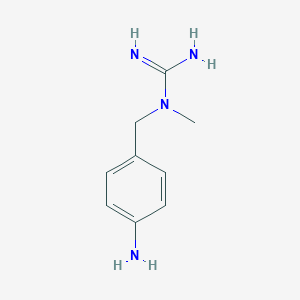
1-(4-Aminobenzyl)-1-methylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Aminobenzyl)-1-methylguanidine is an organic compound that features a guanidine group attached to a benzyl ring substituted with an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Aminobenzyl)-1-methylguanidine can be synthesized through a multi-step process. One common method involves the reaction of 4-aminobenzyl chloride with methylguanidine under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Aminobenzyl)-1-methylguanidine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed:
Oxidation: Nitrobenzyl derivatives.
Reduction: Aminobenzyl derivatives.
Substitution: Halogenated benzyl compounds.
Aplicaciones Científicas De Investigación
1-(4-Aminobenzyl)-1-methylguanidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-Aminobenzyl)-1-methylguanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 4-Aminobenzyl alcohol
- 4-Aminobenzyl chloride
- 1-Methylguanidine
Comparison: 1-(4-Aminobenzyl)-1-methylguanidine is unique due to the presence of both the guanidine and benzyl groups, which confer distinct chemical and biological properties. Compared to 4-aminobenzyl alcohol, it has enhanced basicity and potential for forming stronger interactions with biological targets. Unlike 4-aminobenzyl chloride, it is less reactive towards nucleophiles, making it more stable under certain conditions.
Propiedades
Fórmula molecular |
C9H14N4 |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
1-[(4-aminophenyl)methyl]-1-methylguanidine |
InChI |
InChI=1S/C9H14N4/c1-13(9(11)12)6-7-2-4-8(10)5-3-7/h2-5H,6,10H2,1H3,(H3,11,12) |
Clave InChI |
DZWYNBLMNPRARB-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=C(C=C1)N)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


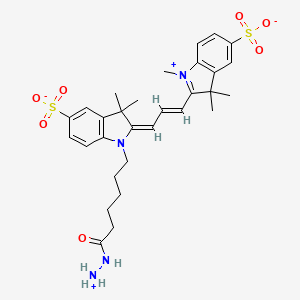
![(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13727737.png)
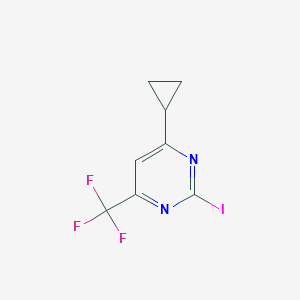


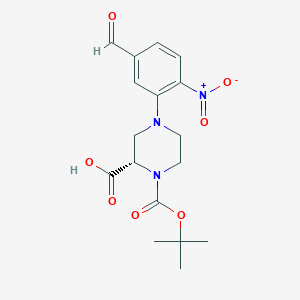
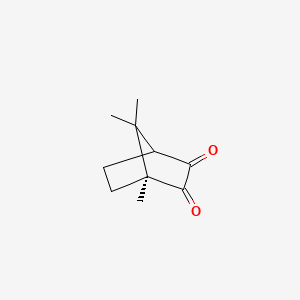
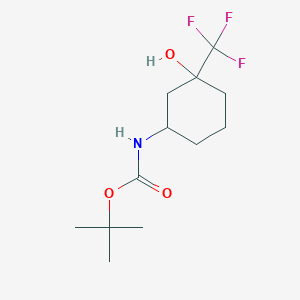
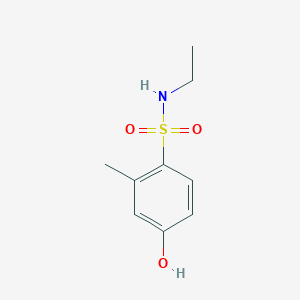
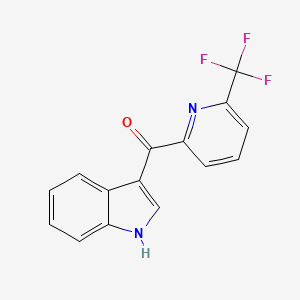
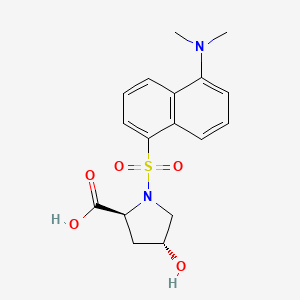
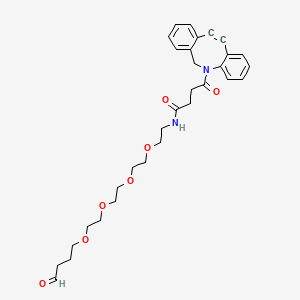

![4-[(E)-1-bromoprop-1-en-2-yl]pyridine](/img/structure/B13727826.png)
